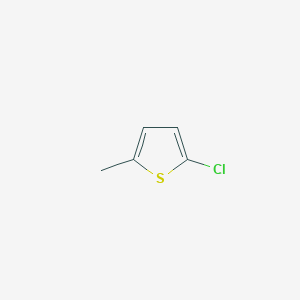
2-Chloro-5-methylthiophene
Overview
Description
2-Chloro-5-methylthiophene is used in the synthesis of dithienylcyclopentene optical molecular switches. It is also used as an active pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Chloro-5-methylthiophene involves the reaction of 2-methylthiophene with sulfuryl chloride . The process produced the product in 73.96% yield .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-methylthiophene is C5H5ClS and its molecular weight is 132.61 .Chemical Reactions Analysis
Thiophene-based analogs, including 2-Chloro-5-methylthiophene, have been used in a variety of chemical reactions. For example, they have been used in the synthesis of aminothiophene derivatives by heterocyclization of various substrates .Physical And Chemical Properties Analysis
2-Chloro-5-methylthiophene is a liquid at 20 degrees Celsius . It has a density of 1.21 and a refractive index of 1.5356 . It is not miscible or difficult to mix with water .Scientific Research Applications
Pharmaceutical Intermediates
2-Chloro-5-methylthiophene: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, leading to enhanced efficacy or reduced side effects .
Material Science
In material science, this compound serves as a precursor for the creation of dithienylcyclopentene optical molecular switches . These switches have potential applications in smart materials that respond to environmental stimuli, such as light or temperature .
Organic Synthesis
The chemical serves as a building block in organic synthesis, particularly in the construction of thiophene-based polymers and copolymers. These materials are investigated for their electrical conductivity and are promising for use in organic electronics .
Catalysis
2-Chloro-5-methylthiophene: can be used to synthesize catalysts that facilitate various chemical reactions. Catalysts containing thiophene rings may exhibit unique selectivity and stability under reaction conditions .
Agrochemical Research
In agrochemical research, thiophene derivatives are explored for their potential use as herbicides and pesticides. Their ability to disrupt biological pathways in pests makes them candidates for new agrochemical agents .
Antimicrobial Agents
Research into antimicrobial agents often includes thiophene derivatives due to their reported efficacy2-Chloro-5-methylthiophene could be a precursor for compounds with antibacterial and antifungal activities .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various cancers. Thiophene derivatives, including 2-Chloro-5-methylthiophene , are studied for their potential to inhibit kinase activity, which could lead to the development of new anticancer drugs .
Environmental Science
This compound may also find applications in environmental science, particularly in the detection and removal of pollutants. Thiophene-based sensors are being developed to detect trace amounts of environmental toxins .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMMZMYGEVUURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169326 | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylthiophene | |
CAS RN |
17249-82-0 | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-5-methylthiophene as a chemical building block?
A1: 2-Chloro-5-methylthiophene serves as a versatile intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. [, ] Its reactivity allows for further modifications, making it a valuable starting material for creating complex molecules.
Q2: How does the structure of 2-Chloro-5-methylthiophene influence its reactivity?
A2: The presence of both a chlorine atom and a methyl group on the thiophene ring influences the reactivity of 2-Chloro-5-methylthiophene. [] The chlorine atom acts as a good leaving group, enabling substitution reactions. Additionally, the methyl group can direct electrophilic aromatic substitution reactions to specific positions on the ring. This regioselectivity is particularly important in synthesizing complex molecules where precise control over the substitution pattern is crucial.
Q3: What synthetic routes are available for preparing 2-Chloro-5-methylthiophene?
A3: One reported method involves reacting 2-methylthiophene with sulfuryl chloride. This reaction provides 2-Chloro-5-methylthiophene in a good yield (73.96%). [] This synthetic approach highlights the practical aspects of preparing this valuable intermediate.
Q4: How have researchers utilized 2-Chloro-5-methylthiophene in materials science?
A4: Researchers have successfully synthesized photochromic dithienylcyclopentene liquid crystal derivatives using 2-Chloro-5-methylthiophene as a starting material. [] These derivatives exhibit reversible isomerization between open-ring and closed-ring forms upon light irradiation, leading to a color change between colorless and purple. This property makes them potentially useful in applications such as light-responsive materials and optical devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



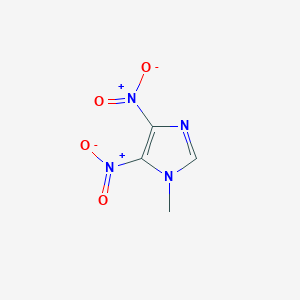
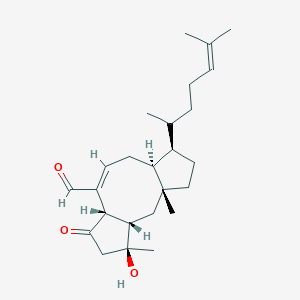
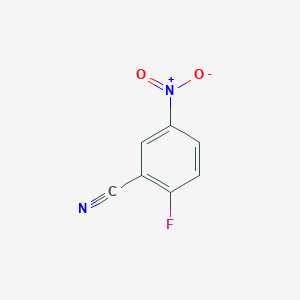
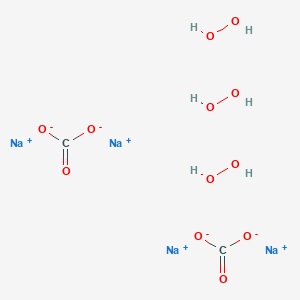



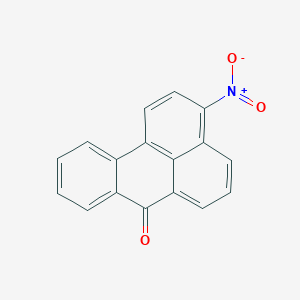
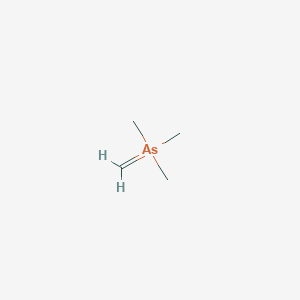


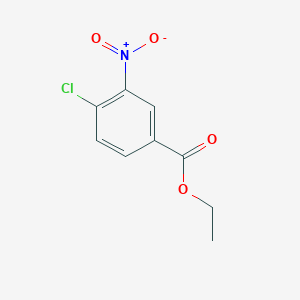

![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)